Cas no 143715-91-7 (n-Hexadecylpyridinium-d5 Bromide)
n-Hexadecylpyridinium-d5 Bromide Chemical and Physical Properties
Names and Identifiers
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- Pyridinium-2,3,4,5,6-d5,1-hexadecyl-, bromide (9CI)
- N-HEXADECYLPYRIDINIUM-D5 BROMIDE
- D98191
- AKOS015910794
- Pyridinium-2,3,4,5,6-d5,1-hexadecyl-,bromide(9ci)
- CS-0626147
- 1-Hexadecylpyridin-1-ium bromide-d5
- 2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide
- HY-W011038S
- 143715-91-7
- DA-59922
- n-Hexadecylpyridinium-d5 Bromide
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- Inchi: 1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D;
- InChI Key: DVBJBNKEBPCGSY-KQSXXJGDSA-M
- SMILES: [Br-].[N+]1(C([2H])=C([2H])C([2H])=C([2H])C=1[2H])CCCCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 388.25000
- Monoisotopic Mass: 388.25
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 15
- Complexity: 208
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.9A^2
Experimental Properties
- PSA: 3.88000
- LogP: 3.45940
n-Hexadecylpyridinium-d5 Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N211251-5mg |
n-Hexadecylpyridinium-d5 Bromide |
143715-91-7 | 5mg |
$ 58.00 | 2023-09-06 | ||
| TRC | N211251-10mg |
n-Hexadecylpyridinium-d5 Bromide |
143715-91-7 | 10mg |
$ 75.00 | 2023-09-06 | ||
| TRC | N211251-50mg |
n-Hexadecylpyridinium-d5 Bromide |
143715-91-7 | 50mg |
$ 161.00 | 2023-09-06 |
n-Hexadecylpyridinium-d5 Bromide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on n-Hexadecylpyridinium-d5 Bromide
N-Hexadecylpyridinium-d5 Bromide: A Comprehensive Overview
N-Hexadecylpyridinium-d5 bromide, also known by its CAS number 143715-91-7, is a specialized chemical compound that has garnered significant attention in various scientific and industrial applications. This compound is a bromide salt of n-hexadecylpyridinium-d5, which is a quaternary ammonium salt with a long hydrocarbon chain. The presence of the deuterium (d5) in the pyridinium ring makes it particularly useful in isotopic labeling studies and other advanced chemical analyses.
The structure of n-hexadecylpyridinium-d5 bromide consists of a pyridinium ring with a hexadecyl group attached to the nitrogen atom. This structure imparts unique properties to the compound, such as high stability and strong surface activity. The long hydrocarbon chain contributes to its amphiphilic nature, making it an excellent candidate for applications in surfactants, antimicrobial agents, and drug delivery systems.
Recent studies have highlighted the potential of n-hexadecylpyridinium-d5 bromide in the development of advanced materials. For instance, researchers have explored its use as a building block for self-assembling monolayers and nanoparticles. These applications leverage the compound's ability to form ordered structures at interfaces, which is crucial for designing materials with tailored properties.
In addition to its material science applications, n-hexadecylpyridinium-d5 bromide has shown promise in biological systems. Its cationic nature allows it to interact with negatively charged biomolecules, such as DNA and proteins. This property has been exploited in drug delivery systems, where the compound can encapsulate and deliver therapeutic agents with high efficiency. Furthermore, its deuterated form makes it an ideal tool for studying molecular interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of n-hexadecylpyridinium-d5 bromide typically involves quaternization reactions between hexadecylamine and pyridine derivatives. The introduction of deuterium into the pyridinium ring requires precise control over reaction conditions to ensure high isotopic purity. This process underscores the importance of advanced synthetic techniques in producing high-quality compounds for research and industrial use.
From an environmental perspective, n-hexadecylpyridinium-d5 bromide exhibits biodegradability under certain conditions, making it a more sustainable option compared to some traditional surfactants. Its ability to degrade efficiently reduces its environmental footprint, which aligns with current trends toward green chemistry and sustainable materials.
In conclusion, n-hexadecylpyridinium-d5 bromide (CAS 143715-91-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with its isotopic labeling capabilities, positions it as a valuable tool in both research and industry. As advancements in material science and biotechnology continue to unfold, this compound is expected to play an increasingly important role in shaping innovative solutions for future challenges.
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